![molecular formula C12H16N2O3S B14260364 2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)- CAS No. 394657-05-7](/img/structure/B14260364.png)
2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)- typically involves the reaction of pyrrolidine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-Pyrrolidinecarboxamide, N-[(4-chlorophenyl)sulfonyl]-, (2S)-
- **2-Pyrrolidinecarboxamide, N-[(4-nitrophenyl)sulfonyl]-, (2S)-
Uniqueness
2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-methylphenyl group influences its reactivity and interaction with molecular targets, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
394657-05-7 |
|---|---|
Formule moléculaire |
C12H16N2O3S |
Poids moléculaire |
268.33 g/mol |
Nom IUPAC |
(2S)-N-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O3S/c1-9-4-6-10(7-5-9)18(16,17)14-12(15)11-3-2-8-13-11/h4-7,11,13H,2-3,8H2,1H3,(H,14,15)/t11-/m0/s1 |
Clé InChI |
IRZNSHIJULMORY-NSHDSACASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)[C@@H]2CCCN2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
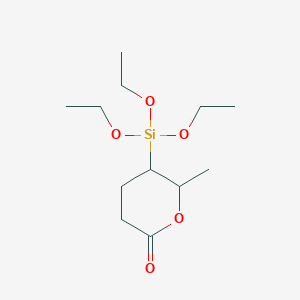

![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
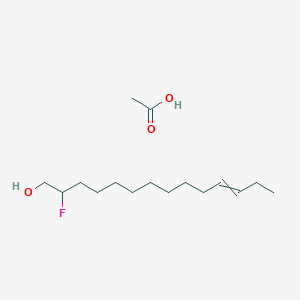
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)
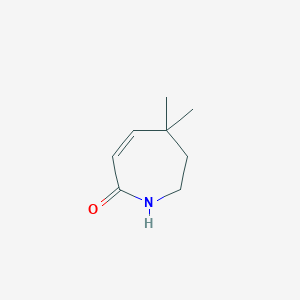
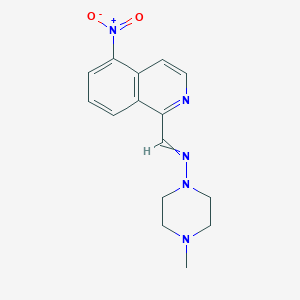
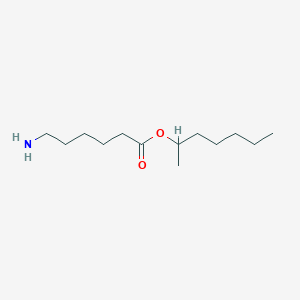
silane](/img/structure/B14260347.png)
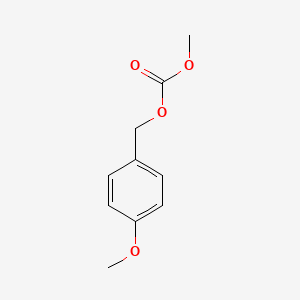
![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)

